Tert-butyl N-[(5-chloro-1-methylimidazol-2-yl)methyl]carbamate
Description
Tert-butyl N-[(5-chloro-1-methylimidazol-2-yl)methyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to an aminomethyl-substituted imidazole scaffold. The imidazole ring is substituted at the 1-position with a methyl group and at the 5-position with a chlorine atom. This compound is structurally significant in medicinal chemistry as a synthetic intermediate, particularly in the development of kinase inhibitors or protease inhibitors, where the Boc group serves to protect amines during multi-step syntheses . The chlorine substituent enhances electrophilicity and influences intermolecular interactions, while the methyl group modulates steric effects and metabolic stability.
Properties
IUPAC Name |
tert-butyl N-[(5-chloro-1-methylimidazol-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O2/c1-10(2,3)16-9(15)13-6-8-12-5-7(11)14(8)4/h5H,6H2,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISBRFNBPSYQPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(N1C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1857949-17-7 | |
| Record name | tert-butyl N-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(5-chloro-1-methylimidazol-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable chloromethylimidazole derivative. One common method involves the use of a base, such as sodium hydride, to deprotonate the carbamate, followed by nucleophilic substitution with the chloromethylimidazole .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(5-chloro-1-methylimidazol-2-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the imidazole ring.
Substitution: The chlorine atom on the imidazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Tert-butyl N-[(5-chloro-1-methylimidazol-2-yl)methyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(5-chloro-1-methylimidazol-2-yl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
Comparison with Similar Compounds
Pyrimidine-Based Carbamates
Compounds such as tert-butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (298) and its diastereomer (299) () share the Boc-protected amine motif but differ in their heterocyclic core (pyrimidine vs. imidazole).
Furan-Pyrazolo-Pyrimidine Hybrids
The compound tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate () incorporates a fused pyrazolo-pyrimidine system and a chromenone moiety. This structure demonstrates higher molecular complexity and lipophilicity (mass: 615.7 g/mol) compared to the simpler imidazole-based target compound. The fluorine atoms and chromenone group contribute to enhanced metabolic stability and fluorescence properties, which are absent in the chloroimidazole derivative .
Carbamates with Cycloaliphatic Backbones
highlights carbamates like tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate and tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate, which replace the heterocyclic core with a hydroxycyclopentane group. These compounds emphasize stereochemical effects: the cis- and trans-hydroxy configurations influence hydrogen-bonding capacity and solubility. For instance, the cis isomer may exhibit higher aqueous solubility due to intramolecular H-bonding, whereas the trans isomer could favor crystallinity. In contrast, the imidazole-based target compound’s planar structure and chlorine substituent enhance rigidity and π-system interactions .
Q & A
Q. What are the optimal synthetic routes for preparing Tert-butyl N-[(5-chloro-1-methylimidazol-2-yl)methyl]carbamate, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis typically involves coupling a 5-chloro-1-methylimidazole derivative with tert-butyl carbamate under controlled conditions. Key steps include:
- Starting Materials : 5-Chloro-1-methylimidazole-2-carbaldehyde and tert-butyl carbamate.
- Reaction Conditions : Use of coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DCM or THF under nitrogen atmosphere to prevent hydrolysis .
- Base Catalysis : Triethylamine (Et₃N) is often employed to neutralize HCl byproducts, enhancing reaction efficiency .
- Temperature Control : Reactions are typically conducted at 0–25°C to minimize side reactions.
Q. Optimization Table :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dry DCM | Maximizes coupling efficiency |
| Coupling Agent | EDC/HOBt | Reduces racemization |
| Reaction Time | 12–24 hours | Ensures completion |
| Purification | Column chromatography | ≥90% purity |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be analyzed?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group), δ 3.6–3.8 ppm (N–CH₂–), and δ 7.2–7.4 ppm (imidazole protons) confirm connectivity .
- ¹³C NMR : Signals for carbonyl (C=O, ~155 ppm) and imidazole carbons (~120–140 ppm) validate the carbamate linkage .
- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C–O–C) confirm the carbamate group .
- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₁H₁₆ClN₃O₂: 265.0834) .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitution or catalytic processes?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via HPLC or in situ IR to identify intermediates. For example, in deprotection reactions (e.g., TFA-mediated removal of tert-butyl group), track carbamate cleavage kinetics .
- Isotopic Labeling : Use ¹⁸O-labeled water to confirm hydrolysis pathways.
- Computational Analysis : Density Functional Theory (DFT) calculations predict transition states and activation energies for nucleophilic attacks on the carbamate group .
Case Study :
Deprotection with HCl/dioxane shows pseudo-first-order kinetics, with rate constants dependent on acid concentration (k = 0.05 min⁻¹ at 1M HCl) .
Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?
Methodological Answer:
- Assay Standardization : Use isogenic cell lines and consistent ATP levels in kinase inhibition assays to reduce variability .
- Metabolic Stability Testing : Compare half-life (t₁/₂) in microsomal assays (e.g., human liver microsomes) to adjust for degradation effects .
- Structural Analogues : Test derivatives (e.g., replacing Cl with F) to isolate electronic effects on activity .
Q. Data Analysis Table :
| Assay System | IC₅₀ (μM) | Notes |
|---|---|---|
| HEK293 cells | 12.3 ± 1.2 | High serum protein binding |
| Recombinant enzyme | 1.4 ± 0.3 | Low off-target effects |
| Zebrafish model | 25.6 ± 3.1 | Metabolic inactivation |
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound with target enzymes or receptors?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR). Key interactions:
- Chlorine atom forms halogen bonds with Thr766.
- Carbamate oxygen hydrogen-bonds to Lys745 .
- DFT Calculations : Calculate Fukui indices to identify electrophilic sites (e.g., imidazole C-2 position) prone to nucleophilic attack .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates stable binding) .
Q. What analytical strategies differentiate between stereoisomers or polymorphs of this compound during crystallization?
Methodological Answer:
- X-ray Crystallography : Resolve crystal packing using SHELXL (e.g., space group P2₁/c, Z = 4) .
- Chiral HPLC : Utilize a Chiralpak AD-H column with heptane/ethanol (90:10) to separate enantiomers (retention times: 8.2 min vs. 10.5 min) .
- Thermal Analysis : DSC profiles show distinct melting endotherms for polymorphs (Form I: mp 148°C; Form II: mp 136°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
